molecular formula C21H21NO2S B11343354 N-(4-ethoxyphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(4-ethoxyphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11343354
M. Wt: 351.5 g/mol
InChI Key: YANYKGAONOQJBY-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core with ethoxyphenyl, methyl, and thiophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzamide Core: This can be achieved by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methylbenzylamine to form the benzamide.

    Introduction of the Thiophenyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where thiophen-2-ylmethanol is converted to its corresponding halide (e.g., bromide) and then reacted with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The thiophenyl group makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-(4-ETHOXYPHENYL)-2-METHYL-N-[(FURAN-2-YL)METHYL]BENZAMIDE

Uniqueness

N-(4-ETHOXYPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the ethoxy group and the thiophenyl substituent, which confer specific electronic and steric properties that can influence its reactivity and biological activity.

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NO2S/c1-3-24-18-12-10-17(11-13-18)22(15-19-8-6-14-25-19)21(23)20-9-5-4-7-16(20)2/h4-14H,3,15H2,1-2H3

InChI Key

YANYKGAONOQJBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3C

Origin of Product

United States

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